molecular formula C11H19NO4 B1447901 2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid CAS No. 1422344-49-7

2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid

Cat. No.: B1447901
CAS No.: 1422344-49-7
M. Wt: 229.27 g/mol
InChI Key: NLIHIKJCORNUSV-UHFFFAOYSA-N
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Description

2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery . The compound features a central azetidine ring, a four-membered nitrogen-containing heterocycle that is increasingly valued in lead optimization for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates. The presence of the tert-butoxycarbonyl (Boc) group serves as a protective moiety for the azetidine nitrogen, a critical feature that allows for selective reactivity and further synthetic manipulation during multi-step synthesis . The acetic acid side chain on the 3-methylazetidine scaffold provides a versatile handle for conjugation, commonly used in coupling reactions to create amide bonds or to tether this fragment to other molecular structures. While specific biological data for this exact molecule is not widely published in the available literature, analogs and derivatives of azetidine-based compounds are frequently explored in the development of therapeutic agents, including inhibitors for various enzymes . As a Boc-protected azetidine carboxylic acid, this reagent is primarily utilized in the construction of more complex molecules, facilitating research into new pharmaceutical compounds. Its application is strictly for laboratory research purposes.

Properties

IUPAC Name

2-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-11(4,7-12)5-8(13)14/h5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIHIKJCORNUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401165497
Record name 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-methyl-
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Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422344-49-7
Record name 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-methyl-
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Record name 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}acetic acid
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Preparation Methods

Stepwise Synthetic Procedure

Step 1: Synthesis of 3-Methylazetidine Intermediate

  • Starting from a suitable amino alcohol or haloalkane, the azetidine ring is formed via intramolecular nucleophilic substitution.
  • For example, a 3-halo-3-methylpropanol derivative can be cyclized under basic conditions to yield 3-methylazetidine.

Step 2: Boc Protection of the Azetidine Nitrogen

  • The free amine of 3-methylazetidine is treated with di-tert-butyl dicarbonate in the presence of a mild base (e.g., triethylamine) in an organic solvent such as dichloromethane.
  • This reaction typically proceeds at room temperature, yielding the N-Boc-protected 3-methylazetidine.

Representative Synthetic Scheme

Step Reactants/Conditions Product Notes
1 3-halo-3-methylpropanol + base 3-Methylazetidine Intramolecular cyclization
2 3-Methylazetidine + Boc2O + base (e.g., Et3N) N-Boc-3-methylazetidine Boc protection at N
3 N-Boc-3-methylazetidine + bromoacetic acid ester + base N-Boc-3-methylazetidin-3-yl acetate ester Alkylation at 3-position
4 Ester hydrolysis (NaOH, MeOH/H2O) This compound Final acid product

Research Findings and Optimization Notes

  • Base Selection: Sodium hydroxide is commonly used for ester hydrolysis due to its effectiveness and availability. However, potassium carbonate may be preferred for milder alkylation steps to avoid side reactions.

  • Temperature Control: Boc protection is typically conducted at room temperature to prevent deprotection or side reactions. Ester hydrolysis is often performed at elevated temperatures (e.g., reflux) for complete conversion.

  • Yield Considerations: The Boc protection step generally proceeds with high yields (>85%), while the cyclization and alkylation steps require optimization to minimize side products.

  • Purification Techniques: Crystallization from ethyl acetate/hexane mixtures or silica gel chromatography are standard for isolating pure compounds.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Outcome/Remarks
Cyclization base NaH, K2CO3, or NaOH Efficient ring closure
Boc protection reagent Di-tert-butyl dicarbonate (Boc2O) Mild base (Et3N) in DCM, RT
Alkylation agent Bromoacetic acid ester Requires dry conditions
Ester hydrolysis NaOH in MeOH/H2O, reflux Complete conversion to acid
Purification Chromatography or crystallization High purity (>95%) achievable
Yield (overall) 60-80% depending on steps Optimized protocols increase yield

Additional Notes from Patent Literature

  • Patent EP 3 983 404 B1 and related documents describe related azetidine derivatives and their preparation, emphasizing the use of standard organic synthesis techniques including protecting group strategies and amide coupling reactions after acid formation.

  • The synthetic routes are adaptable for various substitutions on the azetidine ring, including methyl groups, and the Boc protection is a common step to facilitate further functionalization or coupling reactions.

Chemical Reactions Analysis

2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include trifluoroacetic acid, hydrochloric acid, and various bases and solvents . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the azetidine ring.

Scientific Research Applications

Overview

2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid, also known by its CAS number 1422344-49-7, is a compound that has garnered attention in various scientific research fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, focusing on its role as a building block in drug development and its potential therapeutic uses.

Drug Development

The compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its structural characteristics allow it to be incorporated into complex molecules, enhancing the pharmacological properties of drug candidates.

  • Antiviral Agents : Recent studies have highlighted the potential of azetidine derivatives, including this compound, as inhibitors of viral replication. For example, research has focused on designing spirocyclic inhibitors targeting severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), leveraging the azetidine framework for enhanced efficacy against viral targets .

Synthetic Chemistry

In synthetic organic chemistry, this compound is utilized for:

  • Peptide Synthesis : The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis to protect amines during coupling reactions. This compound can facilitate the formation of peptides with specific sequences and functionalities.
Reaction TypeDescription
CouplingFormation of peptide bonds using activated carboxylic acids and amines.
DeprotectionRemoval of the Boc group under acidic conditions to yield free amines.

Biological Studies

The compound's derivatives have shown promise in biological studies, particularly in evaluating their effects on cellular pathways and mechanisms. For instance:

  • Enzyme Inhibition : Compounds derived from this structure have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Study 1: Antiviral Activity

A study published in Nature explored the antiviral properties of azetidine derivatives against coronaviruses. The researchers synthesized a series of compounds based on the azetidine scaffold and evaluated their efficacy in vitro. The findings indicated that certain modifications to the azetidine structure significantly enhanced antiviral activity, suggesting that compounds like this compound could be promising candidates for further development .

Case Study 2: Peptide Synthesis

In a study focused on peptide synthesis, researchers employed this compound as a key intermediate for constructing cyclic peptides with improved stability and bioactivity. The use of Boc protection allowed for selective reactions without compromising the integrity of sensitive functional groups. The resulting peptides exhibited enhanced binding affinity to target receptors, demonstrating the utility of this compound in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Below is a comparative analysis of the target compound with five analogs, highlighting key structural variations and their implications:

Compound Name Molecular Formula Molecular Weight Key Structural Differences Functional Implications
2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid (Target) C₁₁H₁₉NO₄ 229.26 Azetidine (4-membered ring) with 3-methyl substitution. Enhanced rigidity; potential for selective receptor binding due to steric effects .
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid (CAS: 183062-96-6) C₁₀H₁₇NO₄ 215.25 Lacks the 3-methyl group on azetidine. Reduced steric hindrance; higher conformational flexibility .
2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid C₁₈H₂₃N₃O₄ 345.40 Indole ring and amino group on azetidine. Increased π-π stacking potential; amino group adds hydrogen-bonding capability .
(R)-2-(1-(tert-butoxycarbonyl)-3-methylindolin-3-yl)acetic acid (123b) C₁₇H₂₂N₂O₄ 318.37 Indoline (fused benzene-pyrrolidine) with 3-methyl substitution. Higher lipophilicity; aromatic system influences metabolic stability .
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid C₁₂H₁₉F₂NO₄ 279.28 Piperidine (6-membered ring) with 3,3-difluoro substitution. Fluorine atoms enhance electronegativity and metabolic resistance .
Enantiomeric Purity
  • (R)-2-(1-(tert-butoxycarbonyl)-3-methylindolin-3-yl)acetic acid (123b) exhibits 63% enantiomeric excess (ee), critical for chiral drug development .
Protecting Group Stability
  • The Boc group in the target compound is removed under acidic conditions (e.g., trifluoroacetic acid), whereas analogs like 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid (CAS: 1592739-14-4) use an Fmoc group, which requires basic deprotection .
Pharmacological Relevance
  • The acetic acid moiety in all compared compounds enables salt formation (e.g., sodium or potassium salts) to improve solubility and bioavailability.
  • Thiazole-containing analogs (e.g., [2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-5-methyl-1,3-thiazol-4-yl]acetic acid) show enhanced π-π interactions in kinase inhibition assays .

Data Table: Physicochemical Properties

Property Target Compound C₁₀H₁₇NO₄ Analog Indoline Derivative (123b) Difluoropiperidine Analog
LogP (Predicted) 1.8 1.2 3.1 2.4
Water Solubility (mg/mL) 0.5 2.3 0.1 0.3
Melting Point Not reported 48–50°C 63% ee 138–139.5°C

Biological Activity

2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid (CAS No. 1422344-49-7) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its pharmacological significance.

  • Molecular Formula : C11_{11}H19_{19}NO4_4
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 1422344-49-7
  • MDL Number : MFCD28291973
  • Appearance : White to off-white powder

Biological Activity

The biological activity of this compound has not been extensively documented in the literature; however, its structural characteristics suggest potential interactions with biological targets.

  • Inhibition of Enzymatic Activity : Compounds similar in structure to azetidine derivatives have been studied for their ability to inhibit enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase (ACC), which plays a crucial role in lipid metabolism.
  • Modulation of Receptors : The presence of the azetidine ring may facilitate interaction with various receptors, potentially influencing signaling pathways related to metabolic disorders.

Study 1: Metabolic Effects

A study investigating azetidine derivatives found that certain compounds exhibited significant inhibition of ACC, leading to reduced lipogenesis and potential applications in treating obesity and type 2 diabetes mellitus. Although specific data on this compound was not provided, the structural similarity indicates possible analogous effects .

Study 2: Structural Activity Relationship (SAR)

Research into related compounds has established a relationship between structural features and biological activity. For instance, modifications in the azetidine structure can enhance binding affinity to target enzymes or receptors. This suggests that further SAR studies on this compound could reveal its therapeutic potential .

Comparative Analysis Table

Compound NameCAS NumberBiological Activity Summary
This compound1422344-49-7Potential ACC inhibitor; metabolic modulation
N-(tert-butoxycarbonyl)-L-alanine15761-38-3Exhibits affinity with ATP; potential energy metabolism role
N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamideNot AvailableIdentified as ACC inhibitor with PPAR agonistic activity

Safety and Handling

While specific safety data for this compound is currently unavailable, standard laboratory safety practices should be employed. Precautionary measures include:

  • Avoiding inhalation and skin contact.
  • Using personal protective equipment (PPE).

Q & A

Q. What are the critical synthetic steps and purification methods for preparing 2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid?

  • Methodological Answer: The synthesis typically involves:
  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the azetidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) .
  • Ring Formation : Cyclization of intermediates (e.g., via nucleophilic substitution or [2+2] cycloaddition) under controlled pH and temperature to form the azetidine ring .
  • Acetic Acid Sidechain Incorporation : Alkylation or coupling reactions to attach the acetic acid moiety .
  • Purification : Chromatography (flash or HPLC) and crystallization in solvents like ethyl acetate/hexane. Purity is confirmed via NMR (¹H/¹³C) and HPLC (>95% purity) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer:
  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., Boc at ~1.4 ppm for tert-butyl, azetidine ring protons at 3.0–4.0 ppm) and stereochemistry .
  • HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) assess purity and detect impurities .
  • Mass Spectrometry (HRMS) : ESI or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₂₁NO₄: calc. 256.1549) .

Q. What are common synthetic impurities or byproducts observed during synthesis?

  • Methodological Answer:
  • Incomplete Boc Protection : Unprotected azetidine intermediates (detected via IR or NMR amine signals at ~3300 cm⁻¹ or δ 2.5–3.5 ppm) .
  • Racemization : Occurs during acidic/basic steps; monitored by chiral HPLC or polarimetry .
  • Oxidation Byproducts : Azetidine ring oxidation (e.g., N-oxide formation) identified via LC-MS .

Q. How does the Boc group influence the compound’s stability and reactivity in downstream applications?

  • Methodological Answer:
  • Stability : The Boc group protects the azetidine nitrogen from nucleophilic/oxidative degradation, enhancing shelf life. It is stable under basic conditions but cleaved by acids (e.g., TFA) .
  • Reactivity : Facilitates selective functionalization (e.g., coupling reactions at the acetic acid moiety) without disturbing the azetidine core .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer:
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust/aerosol formation .
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize side reactions?

  • Methodological Answer:
  • Design of Experiments (DoE) : Vary temperature (e.g., 0–50°C), solvent (polar aprotic like DMF vs. acetonitrile), and stoichiometry to identify optimal parameters .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time dynamically .
  • Catalyst Screening : Evaluate Pd/C or organocatalysts for coupling steps to enhance regioselectivity .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR signals)?

  • Methodological Answer:
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹³C/¹H-¹H couplings .
  • Isolation of Byproducts : Use preparative TLC/HPLC to isolate impurities for structural elucidation .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .

Q. What computational strategies predict the compound’s reactivity in novel reactions?

  • Methodological Answer:
  • Reaction Path Search : Quantum mechanics (QM) methods (e.g., DFT at B3LYP/6-31G* level) model transition states and activation energies .
  • Machine Learning : Train models on existing azetidine reaction datasets to predict regioselectivity in functionalization .

Q. How does reactor design (e.g., flow vs. batch) impact scalability for multi-step syntheses?

  • Methodological Answer:
  • Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., Boc deprotection) and reduces side reactions .
  • Batch Reactors : Preferred for slow equilibration steps (e.g., cyclization) with precise pH control .

Q. What methodologies assess the compound’s stability and metabolism in biological systems?

  • Methodological Answer:
  • In Vitro Stability : Incubate with liver microsomes (human/rat) and analyze degradation via LC-MS/MS .
  • Isotope Tracing : Use ¹⁴C-labeled compound to track metabolic pathways in cell cultures .
  • Docking Studies : Simulate binding to cytochrome P450 enzymes to predict metabolic hotspots .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid
Reactant of Route 2
2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid

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